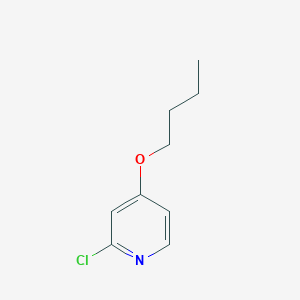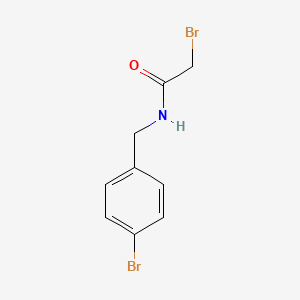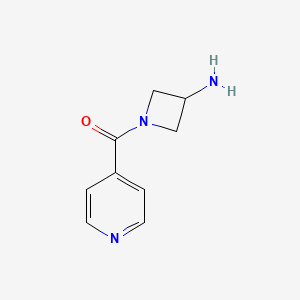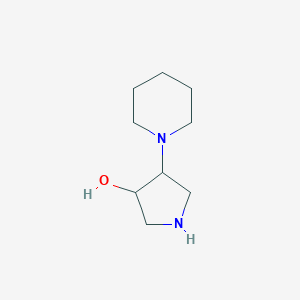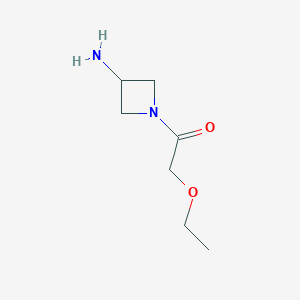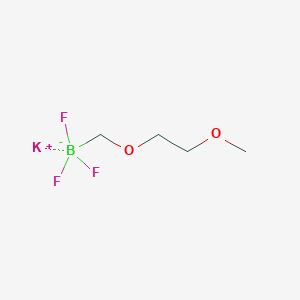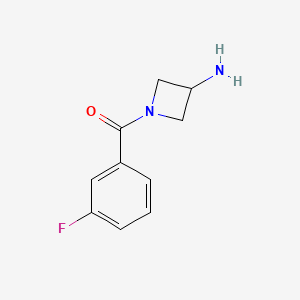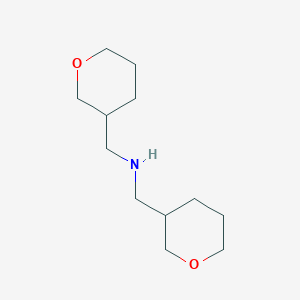![molecular formula C11H17NO2 B1469148 1-({[(Furan-3-yl)methyl]amino}methyl)cyclopentan-1-ol CAS No. 1484586-12-0](/img/structure/B1469148.png)
1-({[(Furan-3-yl)methyl]amino}methyl)cyclopentan-1-ol
Vue d'ensemble
Description
“1-({[(Furan-3-yl)methyl]amino}methyl)cyclopentan-1-ol” is a complex organic compound that contains a furan ring, an amino group, and a cyclopentanol group . Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . The presence of these functional groups could give this compound unique chemical properties and reactivity.
Applications De Recherche Scientifique
Synthesis Techniques and Derivative Formation
The compound "1-({[(Furan-3-yl)methyl]amino}methyl)cyclopentan-1-ol" and its derivatives have been explored in various synthesis techniques and the formation of different chemically active derivatives. Research has shown advancements in the synthesis of functionalized cyclopentanes and furans, which are crucial in the development of bioactive compounds and pharmaceuticals. For instance, the synthesis of complex cyclopentane derivatives, such as 4-[(acetoxy)methyl]-1-oxohexahydro-1H-cyclopenta[c]furan-5-yl acetate, through the cleavage of tricyclic bowl-shaped aminals, demonstrates the compound's utility in generating novel chemical entities (Gimazetdinov et al., 2016).
Role in Organic Chemistry and Material Science
Furan derivatives play a significant role in organic chemistry and material science due to their structural diversity and reactivity. Studies have highlighted the use of furan and cyclopentane rings as key subunits in synthesizing diverse chemical structures. For example, the catalytic coupling of substituted 3-iodoprop-2-en-1-ols with 1-alkynes to synthesize polysubstituted furans showcases the importance of furan derivatives in constructing complex molecules with potential applications in materials science and pharmaceutical chemistry (Wang et al., 2010).
Biotechnological and Pharmaceutical Applications
The exploration of furan derivatives extends into biotechnology and pharmaceuticals, where these compounds have been evaluated for their biological activities and potential therapeutic applications. Research into the biological activity of methyl-5-(hydroxymethyl)-2-furan carboxylate derivatives, for instance, has shown promising cytotoxicity against cancer cell lines, indicating the potential for developing new anticancer agents (Phutdhawong et al., 2019).
Eco-Friendly Solvent Applications
The quest for sustainable and eco-friendly solvents has led to the evaluation of cyclopentyl methyl ether (CPME), derived from furfural, for applications in biotechnology and biorefineries. CPME's properties, such as low peroxide formation rate and stability under various conditions, make it a promising solvent for green chemistry applications, highlighting the environmental benefits of furan derivatives (de Gonzalo et al., 2019).
Propriétés
IUPAC Name |
1-[(furan-3-ylmethylamino)methyl]cyclopentan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2/c13-11(4-1-2-5-11)9-12-7-10-3-6-14-8-10/h3,6,8,12-13H,1-2,4-5,7,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVLLXVRXDJQHIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNCC2=COC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



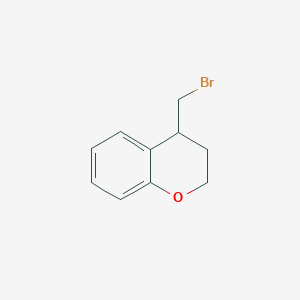
![N-methyl-1-(3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine](/img/structure/B1469069.png)

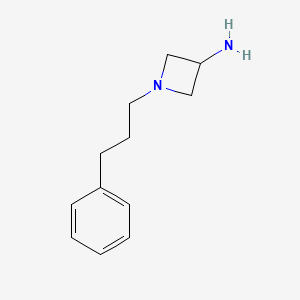
![8-(Pyrimidin-4-yl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B1469072.png)
